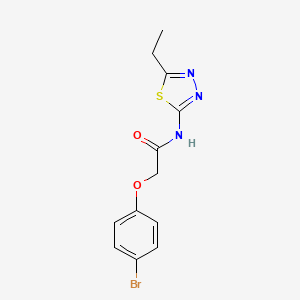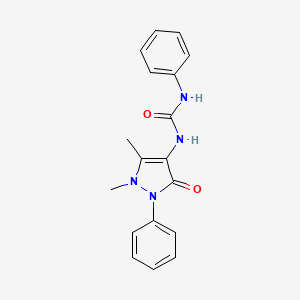![molecular formula C15H12BrN3O2 B5682617 2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5682617.png)
2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained a lot of attention in the scientific research community due to its potential application in various fields. This compound is a heterocyclic organic compound that contains an oxadiazole ring and a pyridine ring.
Mechanism of Action
The exact mechanism of action of 2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not yet fully understood. However, studies have shown that it works by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. It also has antioxidant properties that help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and tumors. It also has antimicrobial properties that make it effective against various types of bacteria and fungi. Additionally, it has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its ease of synthesis. It can be synthesized using simple and readily available reagents. Additionally, it has shown promising results in various studies, which make it a potential candidate for further research.
However, there are also limitations to using this compound in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions that could be explored in the study of 2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use as an antimicrobial agent. Additionally, more studies are needed to understand its mechanism of action and potential side effects, which could lead to the development of more effective and safer drugs.
Synthesis Methods
The synthesis of 2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 4-bromo-2-methylphenol with chloromethyl methyl ether in the presence of potassium carbonate. The resulting product is then reacted with hydrazine hydrate to form 5-(4-bromo-2-methylphenoxy)methyl-1,2,4-oxadiazole. This compound is then reacted with 2-chloropyridine in the presence of potassium carbonate to form 2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.
Scientific Research Applications
2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has shown potential application in various fields of scientific research. It has been studied for its anticancer, antitumor, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-[(4-bromo-2-methylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-10-8-11(16)5-6-13(10)20-9-14-18-15(19-21-14)12-4-2-3-7-17-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVBBVKKZAMDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(4-Bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5682539.png)
![N-cyclopentyl-3-{5-[(methylthio)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5682542.png)
![1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5682552.png)

![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5682568.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)
![4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B5682577.png)
![8-(1,3-benzothiazol-6-ylcarbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682580.png)

![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5682605.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)